Jasmonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Plant Stress Response:

- Abiotic stress: Studies have shown that JA regulates plant responses to various abiotic stresses, including drought, salinity, and extreme temperatures. For example, research suggests that JA application can improve plant tolerance to drought stress by regulating stomatal closure and enhancing antioxidant enzyme activity [].

- Biotic stress: JA plays a vital role in plant defense against herbivores and pathogens. When a plant is wounded, JA levels increase, triggering the production of secondary metabolites that deter herbivores and attract beneficial insects.

Plant Growth and Development:

- Root development: Research suggests that JA influences root growth and architecture in plants. Studies have shown that JA application can promote root growth and branching, potentially improving nutrient uptake and stress tolerance.

- Seed germination: JA signaling pathways have been implicated in regulating seed germination in some plant species. Research suggests that JA can interact with other hormones like gibberellic acid (GA) to influence seed dormancy and germination processes [].

Postharvest Storage and Quality:

- Fruit ripening: JA plays a role in fruit ripening, influencing color change, softening, and flavor development. Research suggests that manipulating JA levels through various techniques could potentially extend shelf life and improve fruit quality [].

- Disease resistance: Studies have shown that applying JA or its derivatives can enhance a plant's resistance to postharvest diseases caused by fungi and bacteria. This approach is being explored as a potential alternative to synthetic fungicides for extending shelf life and reducing food spoilage [].

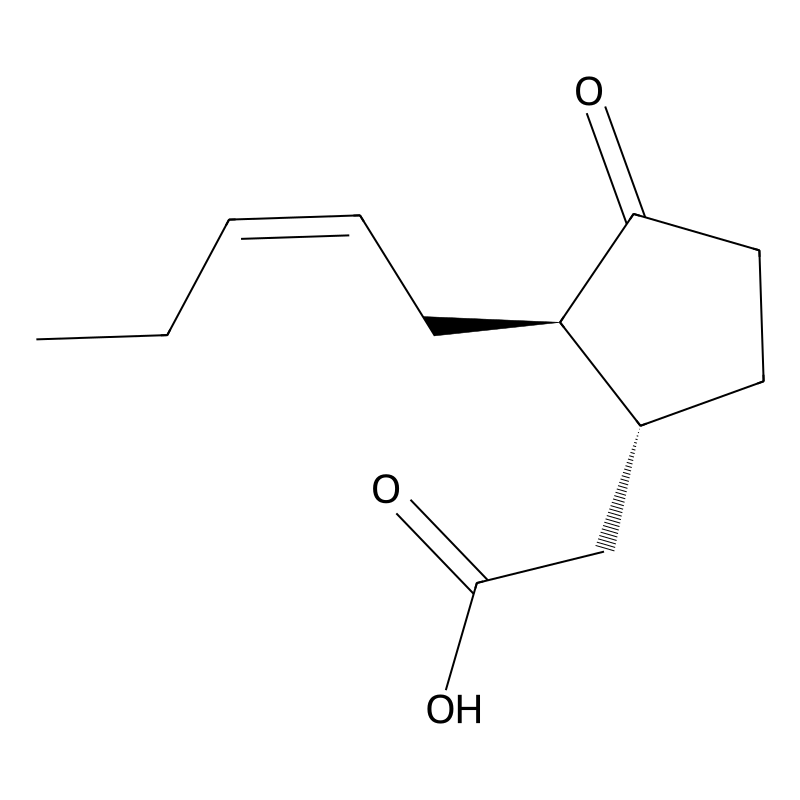

Jasmonic acid is an organic compound classified as a member of the jasmonate family of plant hormones. It is primarily involved in regulating plant growth, development, and responses to environmental stressors. First isolated in 1957 from jasmine, jasmonic acid is biosynthesized from linolenic acid through the octadecanoid pathway. This compound plays a critical role in various physiological processes, including growth inhibition, senescence (aging), and defense against herbivores and pathogens .

- Plant Defense: JA plays a central role in plant defense mechanisms. When a plant is wounded by herbivores or insects, JA signaling pathways are activated. This triggers the production of various defense compounds like proteinase inhibitors that deter herbivores [].

- Stress Response: Jasmonic acid also helps plants respond to abiotic stresses like drought, salinity, and ozone exposure. It can influence stomatal closure (regulation of leaf pores for gas exchange) and gene expression patterns to enhance stress tolerance [].

- Growth and Development: JA interacts with other plant hormones like auxin and gibberellins to regulate various growth and development processes. It can influence root growth, seed germination, and flower development [].

- Generally Safe for Handling: Jasmonic acid is generally considered safe for handling in research laboratories when following standard protocols for organic compounds.

- Potential Irritant: Concentrated jasmonic acid may cause skin or eye irritation. Researchers should wear appropriate personal protective equipment when handling it.

Jasmonic acid undergoes several key chemical transformations:

- Biosynthesis: The synthesis begins with linolenic acid being oxidized by lipoxygenase, forming hydroperoxides. These intermediates are cyclized by allene oxide synthase, leading to the formation of allene oxides and subsequently 12-oxophytodienoic acid. Further β-oxidation results in the production of jasmonic acid .

- Derivatives Formation: Jasmonic acid can be converted into various derivatives, such as methyl jasmonate and jasmonoyl-isoleucine. Methyl jasmonate is particularly notable for its role as a signaling molecule that can diffuse through air to induce defense responses in neighboring plants .

Jasmonic acid is integral to plant defense mechanisms against biotic stressors like herbivores and pathogens. It activates the expression of genes related to defense responses, including those that produce protease inhibitors, which deter insect feeding by impairing their digestive processes. Additionally, jasmonic acid is involved in regulating physiological processes such as:

- Growth Regulation: It influences processes like flower development and leaf abscission.

- Stress Response: Jasmonic acid levels increase in response to mechanical damage or insect feeding, triggering systemic defenses .

Its antagonistic relationship with salicylic acid can lead to increased susceptibility to certain pathogens under specific conditions .

The synthesis of jasmonic acid primarily occurs through enzymatic pathways involving several key enzymes:

- Lipoxygenase: Converts linolenic acid into hydroperoxides.

- Allene Oxide Synthase: Catalyzes the formation of allene oxides from hydroperoxides.

- Allene Oxide Cyclase: Converts allene oxides into 12-oxophytodienoic acid.

- OPDA Reductase and β-Oxidation Enzymes: Finalize the conversion of 12-oxophytodienoic acid into jasmonic acid within peroxisomes .

Jasmonic acid has significant applications in agriculture and biotechnology:

- Pest Control: It can be used as a seed treatment to enhance plants' natural defenses against pests.

- Plant Growth Regulation: Its application can stimulate or inhibit growth processes depending on concentration and context.

- Therapeutics: Research indicates potential uses in cancer therapy due to its ability to induce apoptosis in tumor cells while minimizing side effects on healthy tissues .

Studies have shown that jasmonic acid interacts with various signaling pathways within plants:

- Defense Mechanisms: It works alongside salicylic acid in mediating responses to biotic stress but can also create trade-offs between resistance to herbivores and pathogens.

- Signal Transduction: Jasmonic acid influences gene expression through receptor interactions, notably with the coronatine-insensitive 1 receptor, which is crucial for its signaling pathway .

Jasmonic acid shares structural similarities with several other compounds, yet it possesses unique biological functions that distinguish it within plant physiology:

| Compound Name | Structural Similarity | Unique Functionality |

|---|---|---|

| Salicylic Acid | Aromatic structure | Primarily involved in pathogen defense mechanisms |

| Arachidonic Acid | Fatty acid backbone | Precursor for prostaglandins involved in mammalian inflammation |

| Methyl Jasmonate | Ester derivative | Acts as a volatile signaling molecule for plant communication |

| Coronatine | Synthetic analog | Mimics jasmonic acid's functions but is used for experimental studies |

While jasmonic acid and salicylic acid both play roles in plant defense, their pathways often exhibit antagonistic effects, highlighting the complexity of plant hormonal regulation .

Jasmonic acid was first isolated in 1957 as the methyl ester from Jasminum grandiflorum . Early studies identified its structural similarity to prostaglandins, hinting at its signaling potential. The pivotal breakthrough came in the 1990s when Farmer and Ryan demonstrated JA's role in plant defense against herbivores, linking wound-induced protease inhibitor production to JA accumulation. Subsequent genetic screens in Arabidopsis thaliana revealed key mutants like coi1 (coronatine-insensitive 1) and jar1 (jasmonate resistant 1), which impaired JA signaling and biosynthesis, respectively. These discoveries positioned JA as a central regulator of stress responses and developmental processes.

Evolutionary Significance of Jasmonate Signaling

JA signaling exhibits remarkable evolutionary conservation. While angiosperms like Arabidopsis rely on JA-Ile (jasmonoyl-isoleucine) as the bioactive form, bryophytes such as Marchantia polymorpha utilize OPDA (12-oxo-phytodienoic acid) derivatives. The OPR3-independent biosynthesis pathway, which converts OPDA to 4,5-didehydro-JA via β-oxidation, is ancient and predates the canonical OPR3-dependent route. This redundancy highlights JA's critical role in stress adaptation across 400 million years of plant evolution.

Current Research Landscape and Methodological Approaches

Modern JA research employs multi-omics approaches, CRISPR-Cas9 gene editing, and advanced imaging to dissect its spatiotemporal dynamics. Key focus areas include:

- Biosynthetic Regulation: Chloroplastic phospholipases (e.g., DAD1) and peroxisomal β-oxidation enzymes.

- Signaling Networks: COI1-JAZ (jasmonate ZIM-domain) receptor complexes and MYC2 transcription factors.

- Cross-Kingdom Interactions: JA's role in rhizosphere communication and systemic acquired resistance.

Compartmentalization of JA Biosynthesis

Chloroplast-Based Initial Steps

The chloroplast hosts the initial enzymatic reactions. α-Linolenic acid undergoes oxidation via 13-lipoxygenase (13-LOX) to form 13(S)-hydroperoxy-octadecatrienoic acid (13-HPOT). Allene oxide synthase (AOS) then converts 13-HPOT into an unstable allene oxide (12,13-epoxy-octadecatrienoic acid), which is cyclized by allene oxide cyclase (AOC) to yield 12-oxo-phytodienoic acid (12-OPDA) [2] [4]. These reactions occur in the chloroplast envelope, where substrate channeling between enzymes minimizes intermediate leakage [5] [6].

Peroxisomal Conversion Processes

12-OPDA is transported to peroxisomes via the ABC transporter COMATOSA (CMS) [6]. Within peroxisomes, 12-OPDA undergoes reduction by OPDA reductase 3 (OPR3) to form 3-oxo-2-(2′-pentenyl)-cyclopentane-1-octanoic acid, followed by three cycles of β-oxidation to shorten the carboxyl side chain. This sequence culminates in the production of (+)-7-iso-jasmonic acid, the primary bioactive form [4] [5].

Cytosolic Modifications

In the cytosol, (+)-7-iso-jasmonic acid is conjugated to isoleucine by JASMONATE RESISTANT 1 (JAR1), forming jasmonoyl-isoleucine (JA-Ile), the hormonally active compound [6]. Additional modifications include methylation by JA carboxyl methyltransferase (JMT) to produce volatile methyl jasmonate (MeJA), which facilitates systemic signaling [4] [7].

Enzymatic Mechanisms in JA Biosynthesis

Lipoxygenase (LOX) Activity

13-Lipoxygenase (13-LOX) catalyzes the dioxygenation of α-linolenic acid at carbon 13, generating 13-HPOT. This enzyme exhibits strict regio- and stereospecificity, ensuring the correct positioning of the hydroperoxy group for downstream reactions [2] [4].

Table 1: Key Enzymes in JA Biosynthesis

| Enzyme | Function | Localization |

|---|---|---|

| 13-Lipoxygenase | Adds O₂ to α-linolenic acid | Chloroplast |

| Allene oxide synthase | Converts 13-HPOT to allene oxide | Chloroplast |

| Allene oxide cyclase | Cyclizes allene oxide to 12-OPDA | Chloroplast |

| OPDA reductase 3 | Reduces 12-OPDA in peroxisomes | Peroxisome |

| β-Oxidation enzymes | Shorten acyl chains during JA maturation | Peroxisome |

Allene Oxide Synthase (AOS) Function

AOS belongs to the cytochrome P450 family (CYP74A) and converts 13-HPOT into an allene oxide. The enzyme’s crystal structure reveals a hydrophobic active site that stabilizes the fatty acid substrate, preventing non-enzymatic hydrolysis [4] [6].

Allene Oxide Cyclase (AOC) Mechanisms

AOC enforces stereochemical control during cyclization, producing exclusively cis-(+)-12-OPDA. Structural studies show that AOC forms homodimers, with each monomer containing a hydrophobic pocket that directs the allene oxide into the correct conformation [5] [7].

OPDA Reductase 3 (OPR3) Functions

OPR3, a flavin mononucleotide-dependent oxidoreductase, reduces the α,β-unsaturated bond of 12-OPDA. Mutants lacking OPR3 (e.g., opr3 in Arabidopsis) accumulate 12-OPDA but cannot synthesize JA, highlighting its indispensability [6] [7].

β-Oxidation Pathway Contributions

Peroxisomal β-oxidation enzymes, including acyl-CoA oxidase and multifunctional protein, sequentially shorten 3-oxo-2-(2′-pentenyl)-cyclopentane-1-octanoic acid by removing two-carbon units. Three cycles yield the 12-carbon jasmonic acid skeleton [4] [5].

Regulation of JA Biosynthesis

Transcriptional Control Mechanisms

JA biosynthesis genes (e.g., LOX, AOS, AOC) are upregulated by transcription factors such as MYC2, which binds to G-box elements in their promoters. Wounding and herbivory activate mitogen-activated protein kinases (MAPKs) that phosphorylate MYC2, enhancing its transcriptional activity [6] [7].

Post-Translational Regulatory Processes

Phosphorylation of AOS by calcium-dependent protein kinases (CDPKs) increases its activity under stress. Conversely, ubiquitination by SCFCOI1 targets JAZ repressors for proteasomal degradation, derepressing MYC2 and other transcription factors [6] [7].

Feedback Regulation Systems

JA-Ile promotes its own degradation via CYP94B3, which hydroxylates JA-Ile to inactive 12-OH-JA-Ile. Additionally, JAZ proteins recruit TOPLESS co-repressors to inhibit MYC2, forming a negative feedback loop that attenuates JA signaling [6] [7].

Table 2: Regulatory Nodes in JA Biosynthesis

| Regulatory Component | Mechanism | Outcome |

|---|---|---|

| MYC2 | Binds promoter regions of JA genes | Enhances transcription |

| SCFCOI1 | Ubiquitinates JAZ repressors | Activates JA signaling |

| CYP94B3 | Hydroxylates JA-Ile | Terminates JA signaling |

| JAZ proteins | Recruit TOPLESS to MYC2 | Repress JA gene expression |

The conjugation of jasmonic acid to amino acids represents one of the most critical metabolic transformations in the jasmonate pathway, serving as the primary activation mechanism for hormone signaling [5] [6]. These conjugation reactions are catalyzed by adenylate-forming enzymes of the Gretchen Hagen 3 protein family, with JASMONATE RESISTANT 1 emerging as the predominant enzyme responsible for jasmonate conjugation in higher plants [2] [7].

Amino Acid Conjugation Mechanisms

The enzymatic conjugation of jasmonic acid to amino acids follows a conserved two-step adenylation mechanism characteristic of adenylate-forming enzymes in the firefly luciferase superfamily [5] [6]. The JASMONATE RESISTANT 1 enzyme initiates the process by adenylating the carboxyl group of jasmonic acid using adenosine triphosphate and magnesium as cofactors, forming an enzyme-bound jasmonoyl-adenylate intermediate [8] [9]. This adenylated intermediate then undergoes nucleophilic attack by the amino group of the target amino acid, resulting in the formation of an amide bond and the release of adenosine monophosphate as a stoichiometric byproduct [8] [5].

Biochemical characterization of recombinant JASMONATE RESISTANT 1 protein has revealed distinct substrate specificities for different amino acids [5] [6]. The enzyme demonstrates highest catalytic efficiency with isoleucine, followed by valine, leucine, and phenylalanine, while showing minimal activity with aromatic amino acids such as tyrosine and tryptophan [7] [9]. Kinetic analysis has established a Michaelis constant of 38.5 micromolar for jasmonic acid and optimal enzymatic activity at physiological pH conditions between 7.0 and 8.0 [5] [10].

The substrate specificity of JASMONATE RESISTANT 1 extends beyond proteinogenic amino acids to include the ethylene precursor 1-aminocyclopropane-1-carboxylic acid, forming jasmonoyl-1-aminocyclopropane-1-carboxylic acid conjugates [5] [6]. This unexpected substrate promiscuity suggests potential crosstalk between jasmonate and ethylene signaling pathways through shared conjugation machinery [9] [5].

Formation of Jasmonic Acid-Isoleucine

The formation of jasmonoyl-isoleucine represents the critical activation step that transforms the relatively inactive jasmonic acid precursor into the bioactive hormone recognized by the jasmonate receptor complex [2] [11]. JASMONATE RESISTANT 1 catalyzes this transformation through the two-step adenylation mechanism described above, with isoleucine serving as the preferred amino acid substrate [5] [12].

Jasmonoyl-isoleucine demonstrates remarkable biological activity compared to other jasmonate derivatives, serving as the primary ligand for the CORONATINE INSENSITIVE 1-JASMONATE ZIM DOMAIN receptor complex [11] [12]. Crystal structure analysis has revealed that jasmonoyl-isoleucine fits precisely into the hydrophobic binding pocket of CORONATINE INSENSITIVE 1, with the isoleucine moiety providing critical hydrophobic contacts essential for receptor binding and activation [12] [13].

The stereochemistry of jasmonoyl-isoleucine significantly influences its biological activity, with the (+)-7-iso-jasmonoyl-L-isoleucine stereoisomer demonstrating the highest receptor binding affinity and biological activity [12] [14]. This stereoselectivity reflects the precise molecular recognition requirements of the jasmonate signaling machinery and underscores the importance of proper stereochemical configuration for hormone function [11] [12].

Quantitative analysis of jasmonoyl-isoleucine levels in plant tissues has revealed concentrations ranging from 10 to 100 picomoles per gram fresh weight under normal growth conditions, with dramatic increases following wounding or pathogen attack [5] [15]. The transient nature of jasmonoyl-isoleucine accumulation, typically peaking within 30 minutes to 2 hours after stimulus application, reflects the rapid activation of both biosynthetic and catabolic pathways [15] [13].

Hydroxylation and Carboxylation Pathways

The hydroxylation of jasmonate compounds represents a major metabolic route leading to the formation of both active and inactive derivatives that modulate signaling intensity and duration [16] [17]. Two distinct enzymatic systems catalyze hydroxylation reactions: 2-oxoglutarate-dependent oxygenases that act directly on jasmonic acid, and cytochrome P450 monooxygenases that modify jasmonoyl-isoleucine conjugates [16] [18].

The JASMONATE-INDUCED OXYGENASES family comprises four paralogous 2-oxoglutarate-dependent oxygenases that catalyze the direct hydroxylation of jasmonic acid to form 12-hydroxyjasmonic acid [16] [17]. These enzymes demonstrate strict substrate specificity for jasmonic acid, showing no activity toward jasmonoyl-isoleucine or other jasmonate derivatives [16]. The resulting 12-hydroxyjasmonic acid exhibits dramatically reduced biological activity compared to jasmonic acid in most assays, serving primarily as an inactivation product [16] [19].

The cytochrome P450-mediated hydroxylation pathway targets jasmonoyl-isoleucine through sequential omega-oxidation reactions catalyzed by members of the CYP94 subfamily [18] [13]. CYP94B1, CYP94B2, and CYP94B3 catalyze the initial hydroxylation of jasmonoyl-isoleucine at the 12-position of the pentenyl side chain, forming 12-hydroxy-jasmonoyl-isoleucine [18] [20]. This hydroxylated derivative retains partial biological activity but demonstrates significantly reduced receptor binding affinity compared to jasmonoyl-isoleucine [12] [18].

CYP94C1 catalyzes the subsequent carboxylation of 12-hydroxy-jasmonoyl-isoleucine to form 12-carboxy-jasmonoyl-isoleucine, completing the oxidative inactivation pathway [13] [21]. This carboxylated product exhibits no detectable biological activity and cannot promote CORONATINE INSENSITIVE 1-JASMONATE ZIM DOMAIN interactions in biochemical assays [12] [13]. The sequential nature of these oxidations provides a metabolic rheostat for fine-tuning jasmonate signaling intensity through controlled hormone degradation [13] [22].

Methylation Processes and Methyl Jasmonate Formation

The methylation of jasmonic acid to form methyl jasmonate represents a crucial metabolic transformation that generates a volatile signaling molecule capable of mediating both intracellular and intercellular communication [23] [24]. This reaction is catalyzed by S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase, a member of the SABATH methyltransferase family with strict substrate specificity for jasmonic acid [25] [26].

S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase demonstrates remarkable substrate specificity, showing highest catalytic activity with jasmonic acid while exhibiting minimal activity with structurally related compounds such as dihydrojasmonic acid [25] [10]. The enzyme requires S-adenosyl-L-methionine as the methyl donor and demonstrates optimal activity under physiological conditions with Michaelis constants of 38.5 micromolar for jasmonic acid and 6.3 micromolar for S-adenosyl-L-methionine [10].

The methyltransferase reaction proceeds through a single-step mechanism involving the direct transfer of the methyl group from S-adenosyl-L-methionine to the carboxyl group of jasmonic acid, forming methyl jasmonate and S-adenosyl-L-homocysteine [23] [10]. The enzyme demonstrates optimal activity at pH 7.0-8.0 and 20°C, with activity being inhibited by divalent cations such as calcium, copper, and magnesium [10].

Methyl jasmonate serves multiple biological functions as a volatile signaling molecule capable of activating jasmonate-responsive gene expression both locally and systemically [23] [27]. Its volatile nature enables airborne communication between plants and within plant tissues, facilitating rapid systemic defense responses [23] [24]. Transgenic plants overexpressing S-adenosyl-L-methionine:jasmonic acid carboxyl methyltransferase demonstrate constitutive expression of jasmonate-responsive genes and enhanced resistance to fungal pathogens, confirming the biological significance of this methylation pathway [23] [10].

Glycosylation and Sulfation Mechanisms

The glycosylation and sulfation of jasmonate compounds represent important metabolic modifications that alter solubility, transport properties, and biological activity [28] [29]. These conjugation reactions typically target hydroxylated jasmonate derivatives, particularly 12-hydroxyjasmonic acid, and are catalyzed by specific transferase enzymes [28] [30].

UDP-dependent glycosyltransferase UGT76E1 has been identified as the predominant enzyme responsible for glycosylating 12-hydroxyjasmonic acid to form 12-O-glucopyranosyl-jasmonic acid [28]. This glycosylation reaction requires UDP-glucose as the sugar donor and demonstrates specificity for the 12-hydroxyl group of hydroxyjasmonic acid derivatives [28]. The resulting glucosylated product exhibits unique biological properties, including the ability to induce leaf-closing responses in sensitive plant species [19] [28].

The glycosylation process serves multiple physiological functions including enhanced solubility for transport in vascular tissues, protection from enzymatic degradation, and compartmentalization in cellular vacuoles [28] [29]. Glycosylated jasmonates can be stored in high concentrations without triggering biological responses, providing a reservoir of potentially active compounds that can be mobilized through deglycosylation reactions [30] [29].

Sulfation of 12-hydroxyjasmonic acid occurs through the action of sulfotransferase enzymes that transfer sulfate groups from 3'-phosphoadenylyl-sulfate to the hydroxyl group [30] [29]. The resulting 12-hydroxyjasmonate sulfate conjugates demonstrate altered biological properties and enhanced water solubility compared to the parent compounds [30]. Sulfation typically represents a terminal modification that effectively inactivates jasmonate compounds and facilitates their excretion or long-term storage [29].

Catabolism and Inactivation Pathways

The catabolism and inactivation of jasmonate compounds involve two major enzymatic pathways that ensure rapid termination of hormone signaling following initial activation [15] [13]. These catabolic mechanisms are essential for preventing excessive accumulation of bioactive jasmonates and maintaining appropriate signaling kinetics [22].

Deconjugation via Amidohydrolases

The deconjugation of jasmonoyl-amino acid conjugates represents a direct inactivation mechanism catalyzed by specific amidohydrolase enzymes belonging to the ILR1-like protein family [15] [31]. INDOLE ACETIC ACID-ALANINE RESISTANT 3 and ILL6 have been identified as the primary amidohydrolases responsible for jasmonoyl-isoleucine turnover in Arabidopsis [15] [32].

These amidohydrolases catalyze the hydrolysis of the amide bond linking jasmonic acid to amino acid moieties, releasing free jasmonic acid and the corresponding amino acid [15] [31]. The enzymes demonstrate broad substrate specificity, cleaving not only jasmonoyl-isoleucine but also hydroxylated derivatives such as 12-hydroxy-jasmonoyl-isoleucine [15] [32]. This substrate promiscuity enables the amidohydrolases to participate in multiple branches of jasmonate catabolism [15].

The expression of amidohydrolase genes is rapidly induced following wounding or jasmonate treatment, with transcript levels peaking within 1-2 hours after stimulus application [15]. This rapid induction parallels the expression patterns of jasmonate biosynthetic genes, suggesting coordinated regulation of both anabolic and catabolic pathways [15] [31]. The wound-responsive expression of these enzymes is dependent on CORONATINE INSENSITIVE 1 signaling, indicating feedback regulation within the jasmonate pathway [15].

Genetic analysis of amidohydrolase mutants has revealed their importance in controlling jasmonate homeostasis and signaling duration [15] [32]. Plants deficient in INDOLE ACETIC ACID-ALANINE RESISTANT 3 and ILL6 function demonstrate prolonged accumulation of jasmonoyl-isoleucine and enhanced sensitivity to jasmonate treatments [15]. Conversely, overexpression of these enzymes results in reduced jasmonate signaling and increased susceptibility to herbivores and pathogens [32].

Oxidative Inactivation by CYP94 Proteins

The oxidative inactivation of jasmonoyl-isoleucine through sequential omega-oxidation represents the predominant catabolic pathway for hormone turnover [18] [13]. This pathway is mediated by members of the CYP94 subfamily of cytochrome P450 monooxygenases, which demonstrate coordinated expression and complementary enzymatic activities [21] [20].

CYP94B1, CYP94B2, and CYP94B3 catalyze the initial hydroxylation step, converting jasmonoyl-isoleucine to 12-hydroxy-jasmonoyl-isoleucine [18] [20]. These enzymes demonstrate overlapping but distinct expression patterns, with CYP94B3 showing the highest basal expression and most rapid wound induction [13] [21]. The hydroxylated product retains partial biological activity but demonstrates reduced stability and receptor binding affinity [12] [18].

CYP94C1 mediates the second oxidation step, converting 12-hydroxy-jasmonoyl-isoleucine to 12-carboxy-jasmonoyl-isoleucine [13] [21]. This carboxylated product represents the terminal oxidation product and exhibits no detectable biological activity in standard jasmonate bioassays [13] [20]. The enzyme demonstrates highest activity toward the hydroxylated substrate, suggesting a preference for sequential rather than direct oxidation of jasmonoyl-isoleucine [13].

The coordinated action of these cytochrome P450 enzymes creates a metabolic sink that rapidly depletes bioactive jasmonoyl-isoleucine pools following initial accumulation [13] [22]. Genetic disruption of multiple CYP94 genes results in dramatic overaccumulation of jasmonoyl-isoleucine and constitutive activation of defense responses, demonstrating the critical importance of this oxidative pathway for maintaining signaling homeostasis [21] [20].

XLogP3

Appearance

UNII

MeSH Pharmacological Classification

Other CAS

59366-47-1

Wikipedia

(-)-jasmonic acid

Use Classification

Dates

Sun et al. Catalytic dehydrogenative decarboxyolefination of carboxylic acids. Nature Chemistry, doi: 10.1038/s41557-018-0142-4, published online 8 October 2018